H-Beta-ala-amc hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Beta-ala-amc hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and a coumarin derivative.
Coupling Reaction: The amino acid derivative is coupled with the coumarin derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of H-Beta-ala-amc hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: H-Beta-ala-amc hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the coumarin moiety are replaced with other groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Hydrolysis Products: Amino acid and coumarin derivatives.
Oxidation Products: Oxidized coumarin derivatives.
Substitution Products: Substituted coumarin derivatives.
Scientific Research Applications
H-Beta-ala-amc hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to detect enzyme activities such as aminopeptidase and elastase.
Microbiology: Employed in assays to detect bacterial species with specific enzyme activities, such as Pseudomonas aeruginosa.
Medicine: Utilized in diagnostic assays to monitor enzyme activities in clinical samples.
Industry: Applied in quality control assays to ensure the purity and activity of enzyme preparations.
Mechanism of Action
The mechanism of action of H-Beta-ala-amc hydrochloride involves its role as a substrate for specific enzymes. When the compound is cleaved by an enzyme, it releases a fluorescent product, which can be detected and quantified using fluorescence spectroscopy. This allows researchers to measure enzyme activity with high sensitivity and specificity .
Comparison with Similar Compounds
H-Beta-ala-amc trifluoroacetate: Another fluorogenic substrate used for similar applications.
Aminolevulinic acid: Used in photodynamic therapy and as a diagnostic agent.
Uniqueness: H-Beta-ala-amc hydrochloride is unique due to its specific structure, which allows it to be a highly sensitive and specific substrate for detecting enzyme activities. Its fluorogenic properties make it particularly valuable in assays where high sensitivity is required .
Properties
IUPAC Name |
3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJJRNDYZBYWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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